

An In-depth Technical Guide to Krypton-79

Electron Capture Decay Data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Krypton-79
Cat. No.:	B1196655

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electron capture decay data for **Krypton-79** (^{79}Kr). The information presented is intended to support researchers, scientists, and professionals in the field of drug development by offering detailed, quantitative data, insights into experimental methodologies, and visual representations of the decay process.

Introduction to Krypton-79

Krypton-79 is a proton-rich radionuclide that undergoes radioactive decay primarily through electron capture, with a component of positron emission, to its stable daughter nuclide, Bromine-79 (^{79}Br). With a half-life of 35.04 hours, ^{79}Kr 's decay characteristics, including the emission of gamma rays, X-rays, and Auger electrons, make it a subject of interest for various research applications.[\[1\]](#)[\[2\]](#)

Decay Characteristics of Krypton-79

Krypton-79 decays with a half-life of 35.04 hours.[\[1\]](#)[\[2\]](#) The primary decay modes are electron capture and positron (β^+) emission, both leading to the formation of Bromine-79. The decay process has a total energy release (Q-value) of 1626 keV.[\[3\]](#)

Property	Value
Half-life	35.04 hours [1] [2]
Decay Modes	Electron Capture (EC), Positron Emission (β^+)
Daughter Nuclide	^{79}Br (100%)
Q-value (EC)	1626 keV [3]
Spin and Parity	1/2-[1]

Emitted Radiations

The electron capture decay of ^{79}Kr is accompanied by the emission of a spectrum of radiations, including gamma rays, characteristic X-rays, and Auger electrons. The energies and intensities of these emissions are crucial for various applications, including dosimetry and detector calibration.

Gamma-Ray Emissions

Following electron capture, the daughter nucleus, ^{79}Br , may be in an excited state and de-excites by emitting gamma rays.

Energy (keV)	Intensity (%)
217.07	2.375 [4]
261.29	12.70 [4]
299.53	1.537 [4]
306.47	2.603 [4]
388.97	1.511 [4]
397.54	9.334 [4]
511.00	13.73 (Annihilation Photon) [4]
606.09	8.115 [4]
831.97	1.257 [4]

X-Ray Emissions

The vacancies created in the atomic shells by electron capture are filled by outer-shell electrons, leading to the emission of characteristic X-rays.

Energy (keV)	Intensity (%)	Radiation Type
11.8329	14.96	K α X-ray[4]
11.8814	28.88	K α X-ray[4]
13.2432	2.063	K β X-ray[4]
13.2502	4.025	K β X-ray[4]

Auger Electron Emissions

As an alternative to X-ray emission, the energy released during atomic de-excitation can be transferred to another orbital electron, which is then ejected as an Auger electron.

Energy (keV)	Intensity (%)
0.0438608	302.6[4]
0.0577255	117.0[4]
0.0908356	20.93[4]
1.32089	100.4[4]
1.41188	5.96[4]
10.2029	23.93[4]
11.6354	7.32[4]

Experimental Protocols

The accurate determination of the decay data for ^{79}Kr relies on sophisticated experimental techniques. While specific, detailed protocols for ^{79}Kr are not readily available in recent

literature, the following methodologies represent the standard approaches for obtaining such data.

Gamma-Ray Spectroscopy

This is the primary technique for identifying and quantifying the gamma-ray emissions from a radioactive source.

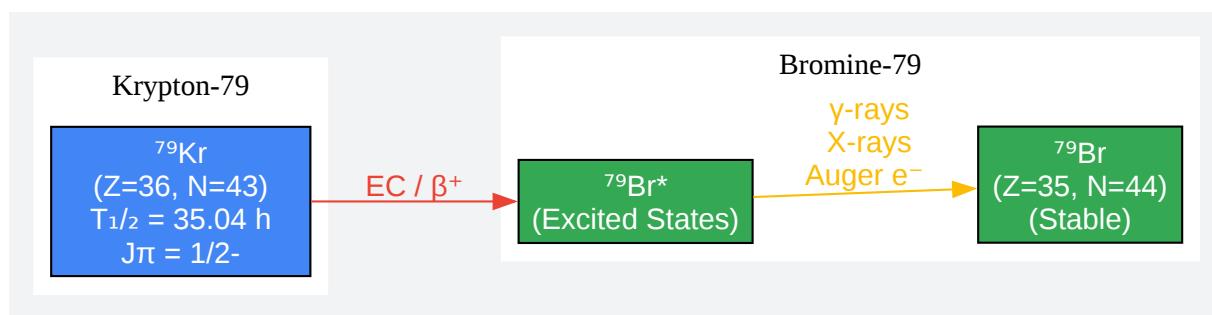
- **Source Preparation:** A sample of ^{79}Kr , typically produced through nuclear reactions, is placed in a well-defined geometry in front of a gamma-ray detector.
- **Detection:** High-purity germanium (HPGe) detectors are commonly used due to their excellent energy resolution. The detector is cooled to liquid nitrogen temperatures to reduce thermal noise.
- **Data Acquisition:** The signals from the detector are processed by a series of electronic modules, including a preamplifier, amplifier, and a multi-channel analyzer (MCA). The MCA sorts the pulses by their amplitude to build an energy spectrum.
- **Calibration:** The energy and efficiency of the detector system are calibrated using standard radioactive sources with well-known gamma-ray energies and intensities.
- **Analysis:** The resulting gamma-ray spectrum is analyzed to identify the photopeaks corresponding to the gamma rays from ^{79}Kr . The area under each peak is proportional to the intensity of that gamma ray.

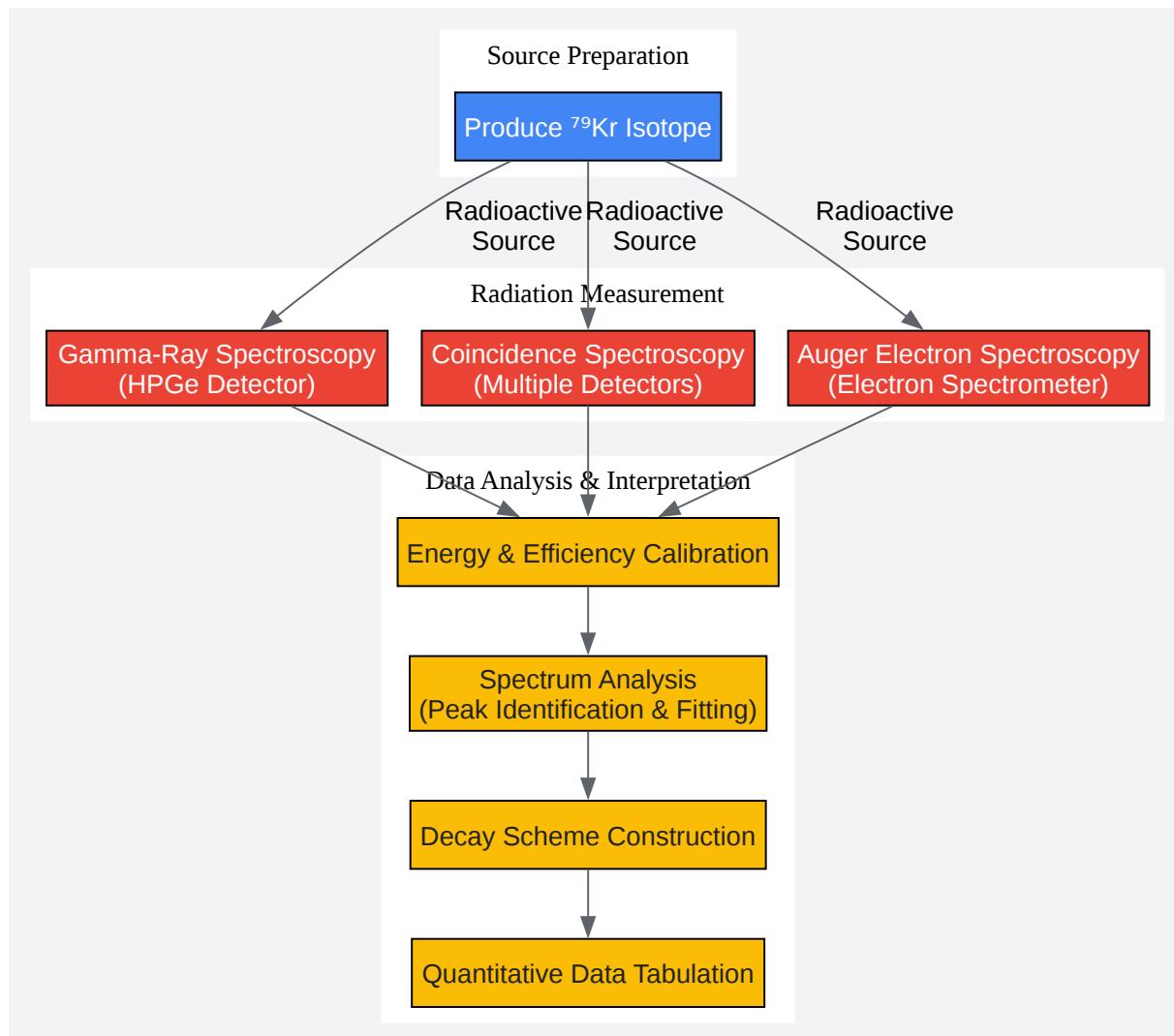
Coincidence Spectroscopy

To establish the relationships between different gamma-ray transitions and to construct a detailed decay scheme, coincidence spectroscopy is employed.

- **Experimental Setup:** This technique typically involves two or more detectors (e.g., HPGe or NaI(Tl) scintillators) positioned around the radioactive source.
- **Coincidence Logic:** Electronic circuitry is used to record events that occur within a very short time window in multiple detectors. A "true" coincidence event corresponds to the detection of two or more radiations from the same nuclear decay.

- Data Analysis: By "gating" on a specific gamma-ray energy in one detector, the coincident spectrum in the other detector reveals the gamma rays that are in cascade with the selected transition. This allows for the construction of the energy level scheme of the daughter nucleus.


Auger Electron Spectroscopy


The measurement of Auger electrons requires a different experimental approach due to their low energy and short range.

- Source and Vacuum: A thin source of ^{79}Kr is required, and the experiment must be conducted in a high-vacuum chamber to prevent the low-energy electrons from being scattered or absorbed by air.
- Electron Spectrometer: A magnetic or electrostatic electron spectrometer is used to energy-analyze the emitted electrons.
- Detection: An electron detector, such as a channel electron multiplier or a microchannel plate, records the energy-selected electrons.
- Data Analysis: The resulting electron spectrum reveals peaks corresponding to the kinetic energies of the Auger electrons, providing information about the atomic transitions.

Visualizations

Krypton-79 Decay Pathway

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mirdsoft.org [mirdsoft.org]
- 2. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 3. Decay scheme - Wikipedia [en.wikipedia.org]
- 4. Isotope data for krypton-79 in the Periodic Table [periodictable.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Krypton-79 Electron Capture Decay Data]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1196655#krypton-79-electron-capture-decay-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com